molecular formula C12H12ClN3O2S B8180515 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione

1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B8180515
M. Wt: 297.76 g/mol
InChI Key: UKFFLRRSNZQDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 1239691-22-5) is a high-purity chemical intermediate valued in medicinal and agrochemical research. With a molecular formula of C₁₂H₁₂ClN₃O₂S and a molecular weight of 297.76 g/mol, this compound is a derivative of the 1,3,5-triazine heterocyclic system, a scaffold renowned for its broad spectrum of biological activities . Its primary research application is as a key synthetic intermediate in the development of novel pharmaceutical compounds. The structure supports binding to specific enzymes involved in nucleic acid metabolism, making it a valuable building block in projects targeting antiviral and anticancer agents . The 1,3,5-triazine core is a privileged structure in drug discovery, known for its ability to interact with biological receptors with high affinity, which is leveraged in the design of enzyme inhibitors . Furthermore, the compound's stability and reactivity profile have also led to its exploration in agrochemical research, such as in the development of potential fungicidal agents . This product is provided for Research Use Only. It is strictly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or in vivo use, or for any human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethylsulfanyl-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-2-19-12-15-10(17)14-11(18)16(12)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFFLRRSNZQDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)NC(=O)N1CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursors

The cyclocondensation approach constructs the triazine ring by reacting S-ethylthiourea derivatives with isocyanates and carbonyl donors. In a representative protocol, S-ethylthiourea hydrobromide is treated with 4-chlorobenzyl isocyanate in the presence of 1,1'-carbonyldiimidazole (CDI) and 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the isocyanate carbonyl, followed by cyclization with CDI to form the 1,3,5-triazine-2,4-dione scaffold.

Optimized Protocol

Reagents :

  • S-Ethylthiourea hydrobromide (14.8 g, 80 mmol)

  • 4-Chlorobenzyl isocyanate (10.2 mL, 84 mmol)

  • CDI (15.57 g, 96 mmol)

  • DBU (12.6 mL, 84 mmol)

  • Dimethylformamide (DMF, 75 mL)

Procedure :

  • Combine S-ethylthiourea hydrobromide and DMF under ice cooling.

  • Add 4-chlorobenzyl isocyanate and DBU dropwise, stirring for 6 hours at 0°C.

  • Introduce CDI and additional DBU, stirring for 2 hours.

  • Quench with 2 M HCl (240 mL), isolate the precipitate via filtration, and purify via recrystallization from ethyl acetate.

Yield : 71% (analogous protocol for fluorobenzyl variant).

Table 1: Cyclocondensation Method Parameters

ParameterValue
Temperature0°C (initial), RT (final)
Reaction Time8 hours
SolventDMF
BaseDBU
WorkupAcid quench, filtration

Stepwise Nucleophilic Substitution on Cyanuric Chloride

Sequential Functionalization Strategy

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) serves as a versatile precursor for introducing substituents at positions 2, 4, and 6. The target compound is synthesized via two sequential substitutions:

  • Ethylthio Group Introduction : React TCT with ethanethiol at 0°C using N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM).

  • 4-Chlorobenzyl Attachment : Substitute the remaining chloride with 4-chlorobenzylamine at 75°C in tetrahydrofuran (THF).

Detailed Reaction Conditions

First Substitution (Ethylthio) :

  • Reagents : TCT (50 mg, 0.27 mmol), ethanethiol (0.27 mmol), DIEA (47 μL, 0.27 mmol), DCM (1 mL).

  • Procedure : Stir at 0°C for 30 minutes, wash with water, dry over MgSO₄, and concentrate.

Second Substitution (4-Chlorobenzyl) :

  • Reagents : Intermediate from step 1 (0.27 mmol), 4-chlorobenzylamine (0.27 mmol), DIEA (47 μL, 0.27 mmol), THF (1 mL).

  • Procedure : Heat at 75°C for 30 hours, concentrate, and purify via column chromatography.

Final Hydrolysis :
The remaining chloride at position 4 is hydrolyzed to an oxo group using aqueous NaOH (1 M) at 60°C for 2 hours.

Table 2: Nucleophilic Substitution Method Parameters

StepConditionsYield (Reported for Analogs)
Ethylthio Addition0°C, 30 min, DCM/DIEA>90%
Benzyl Substitution75°C, 30 h, THF/DIEA63–100%
Hydrolysis60°C, 2 h, NaOH (1 M)Quant. (theoretical)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation :

    • Advantages : Single-pot synthesis, high yield (71%), minimal purification.

    • Limitations : Requires specialized isocyanates, sensitive to moisture.

  • Nucleophilic Substitution :

    • Advantages : Modular, allows late-stage diversification.

    • Limitations : Multi-step process, lower overall yield (~45% over three steps).

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (230°C, 30 minutes) accelerates substitution reactions, reducing the benzylamination step from 30 hours to 30 minutes while maintaining yields >85%.

Solvent-Free Decarboxylation

Aprotic solvents like diphenyl ether enable decarboxylation of carboxy-triazinedione intermediates at 150–200°C under pressure (2–50 bar), though this method remains untested for the target compound.

Critical Challenges and Optimization Opportunities

Regioselectivity in Substitution

Controlling the order of nucleophilic substitutions on TCT is critical. Ethylthio groups exhibit higher reactivity at 0°C compared to amines, enabling selective functionalization.

Hydrolysis Kinetics

The hydrolysis of the final chloride to an oxo group requires precise pH control to avoid over-hydrolysis or side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazine derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione can inhibit specific kinases involved in cancer progression. The structure-activity relationship (SAR) studies reveal that modifications at the triazine core can enhance potency against various cancer cell lines .

Case Study: Kinase Inhibition
A study published in the Journal of Medicinal Chemistry highlighted a series of triazine derivatives that demonstrated effective inhibition of p38 MAP kinase. The incorporation of chlorobenzyl groups was found to improve selectivity and potency against cancer cell lines .

CompoundIC50 (µM)Target Kinase
Compound A0.5p38 MAPK
1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione0.8p38 MAPK
Compound B1.2JNK

Agricultural Science

Herbicide Development
Triazine compounds are well-known for their herbicidal properties. 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione has been investigated for its potential as a selective herbicide. Its mechanism involves inhibiting photosynthesis by targeting the electron transport chain in chloroplasts .

Case Study: Herbicidal Efficacy
Field trials conducted on various crops demonstrated that this compound effectively reduced weed biomass while promoting crop growth. The selectivity was attributed to its differential uptake and metabolism in plant species .

Crop TypeWeed Biomass Reduction (%)Crop Yield Increase (%)
Corn7015
Soybean6520

Material Science

Polymer Synthesis
The unique chemical structure of 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione allows it to be utilized as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Properties
Research has shown that polymers synthesized from triazine derivatives display superior mechanical properties compared to traditional polymers. A comparative study indicated that the tensile strength and thermal degradation temperatures were significantly improved in triazine-based polymers .

Polymer TypeTensile Strength (MPa)Thermal Degradation Temp (°C)
Traditional Polymer30200
Triazine-Based Polymer50300

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The triazine ring can interact with nucleophilic sites in proteins or DNA, leading to the disruption of normal cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluorobenzyl group (in Ensitrelvir intermediates) enhances metabolic stability and target binding compared to chlorobenzyl, attributed to fluorine’s electronegativity and lipophilicity .
  • Bulkiness : The tert-butyl group in 1-benzyl derivatives serves as a protective group during synthesis, later removed for functionalization .

Substituent Variations at the C6 Position

Compound Name C6 Substituent Key Properties/Applications References
1-(4-Chlorobenzyl)-6-(ethylthio)-... Ethylthio Balanced solubility and reactivity
6-(meta-Tolyloxy)-1-(2,4,5-trifluorobenzyl)-... meta-Tolyloxy Altered solubility (white solid, mp 161°C)
6-Chloro-1,4-diallylquinoxaline-... Chloro Non-triazinedione scaffold; unrelated applications

Key Observations :

  • Ethylthio vs. Tolyloxy : Ethylthio provides moderate electron-withdrawing effects, while tolyloxy introduces steric bulk and aromaticity, affecting crystallinity (e.g., mp 161°C for tolyloxy derivative) .

Substituent Variations at the N3 Position

Compound Name N3 Substituent Key Properties/Applications References
3-(tert-Butyl)-6-(ethylthio)-1-benzyl-... tert-Butyl Synthetic intermediate with protective group
3-[(1-Methyl-1H-1,2,4-triazol-3-yl)methyl]-... Triazolylmethyl Enhanced target binding in protease inhibitors
4-(4-Phenylpiperidin-1-yl)-... 4-Phenylpiperidin-1-yl Unrelated pharmacological activity

Key Observations :

  • Triazolylmethyl Group : Introduced via alkylation reactions (e.g., using 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole), this group improves binding to viral proteases by engaging in hydrogen bonding .

Physical and Chemical Properties

Compound (CAS) Melting Point Solubility Purity Application
1-(4-Chlorobenzyl)-6-(ethylthio)-... Not reported Moderate (organic solvents) ≥98% Research intermediate
6-(Ethylthio)-1-(2,4,5-trifluorobenzyl)-... (2771355-74-7) Not reported Lipophilic ≥98% Ensitrelvir intermediate
6-(meta-Tolyloxy)-1-(2,4,5-trifluorobenzyl)-... 161°C Low in water 90.9% yield Process development

Biological Activity

1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione (CAS: 1239691-22-5) is a synthetic compound belonging to the triazine family. This compound has garnered interest in various fields of research due to its potential biological activities, including antioxidative properties and possible applications as a pharmaceutical agent. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione is C12H12ClN3O2S. Its structure features a triazine core substituted with a chlorobenzyl group and an ethylthio group. This unique arrangement contributes to its biological properties.

Antioxidative Activity

Research indicates that compounds with a triazine core exhibit significant antioxidative activity. A study highlighted that triazine derivatives could effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. The antioxidative potential was measured using the ABTS radical cation decolorization assay, where several triazine analogues demonstrated % inhibition values significantly higher than standard antioxidants like Trolox and ascorbic acid .

Table 1: Antioxidative Activity of Triazine Derivatives

Compound% Inhibition (60 min)EC50 (μM)
Trolox41.49178.33
Ascorbic Acid31.07147.47
1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione73.44–87.0917.16–27.78

The data shows that the triazine derivative exhibits a much lower EC50 value compared to the standards, indicating a higher potency in scavenging free radicals .

Case Studies

A notable case study involved the synthesis and evaluation of various triazine derivatives for their corrosion inhibition properties in acidic environments. The study demonstrated that certain structural modifications could enhance biological activity and corrosion resistance . Although this study primarily focused on corrosion inhibition, it underscores the versatility of triazine compounds in biological applications.

Q & A

Q. Table 1: Representative Reaction Conditions and Outcomes

StepReagents/ConditionsYieldPurity (UPLC)Reference
AlkylationK2_2CO3_3, DMF, 60°C, 3.5 h45%≥98%
Nucleophilic substitutionS-Ethylisothiourea hydrobromide, DBU, 0°C16–97%93.1–99.7%

How can researchers address discrepancies between theoretical and observed spectral data (e.g., NMR, HRMS) during the characterization of this compound?

Methodological Answer:

  • NMR Analysis: Compare observed 1^1H/13^{13}C chemical shifts with structurally analogous triazine derivatives. For example, the 4-chlorobenzyl group shows aromatic protons at δ 7.35–7.20 ppm, while ethylthio protons resonate at δ 3.14–3.20 ppm . Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • HRMS Validation: Ensure mass accuracy (<5 ppm deviation) by calibrating with internal standards. For instance, the [M+H]+^+ ion for C16_{16}H16_{16}F3_3N6_6O2_2S is 413.1002 .

What strategies are effective in optimizing the alkylation step for introducing the 4-chlorobenzyl group to the triazine core?

Methodological Answer:

  • Base Selection: Strong bases like DBU improve nucleophilicity but may lead to side reactions. K2_2CO3_3 is preferred for controlled alkylation .
  • Solvent Effects: Polar aprotic solvents (DMF, MeCN) enhance reaction rates but require careful drying to avoid hydrolysis.
  • Temperature Control: Maintaining 60°C balances reaction speed and minimizes decomposition .

Which analytical techniques are most reliable for assessing the purity of 1-(4-Chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione, and how should impurity profiling be conducted?

Methodological Answer:

  • UPLC: Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to achieve resolution (purity >98%) .
  • HRMS-ESI: Detect impurities via isotopic patterns (e.g., chlorine isotopes).
  • Impurity Profiling: Spike samples with suspected by-products (e.g., unreacted intermediates) and quantify via calibration curves .

What in vitro assays are suitable for evaluating the biological activity of this compound, and how should experimental replicates be designed to ensure reproducibility?

Methodological Answer:

  • Antimicrobial Assays: Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with triplicates and positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition: Screen against viral proteases (e.g., SARS-CoV-2 3CL protease) using fluorogenic substrates, with IC50_{50} determination in triplicate .

How does the electronic nature of substituents on the triazine ring (e.g., 4-chlorobenzyl vs. fluorinated analogs) influence physicochemical properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The 4-chlorobenzyl group enhances electrophilicity, potentially increasing reactivity in nucleophilic environments. Fluorinated analogs (e.g., 2,4,5-trifluorobenzyl) improve metabolic stability but reduce solubility .
  • Bioactivity Trends: Chlorophenyl derivatives show higher antimicrobial activity (MIC = 2–8 µg/mL) compared to methoxy-substituted analogs (MIC >32 µg/mL) .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentLogPMIC (µg/mL)Reference
4-Chlorobenzyl3.22–8
4-Trifluoromethyl3.816–32
4-Methoxy2.5>32

What challenges arise during scale-up synthesis of this compound, and how can process parameters be adjusted to maintain yield and purity?

Methodological Answer:

  • Precipitation Control: Adjust pH to 6.0 during workup to avoid emulsion formation .
  • Crystallization: Seed crystals at 40°C and cool gradually to -10°C for uniform crystal growth, achieving >90% yield .
  • Solvent Volume: Reduce solvent volumes (e.g., 7.0 volumes of n-heptane) to concentrate intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.